N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Description
Chemical Structure: N-{[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a pyridazinone derivative featuring a 4-methoxyphenyl substituent at the 3-position of the pyridazinone ring, conjugated to a glycine moiety via an acetyl linker. Its molecular formula is C₁₄H₁₂ClN₃O₄ (MW: 321.7158 g/mol), with the CAS registry number 1324066-93-4 .
For example, benzyl bromide derivatives are reacted with pyridazinone precursors in the presence of potassium carbonate in DMF, followed by purification via extraction and evaporation .
Properties
IUPAC Name |
2-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-23-11-4-2-10(3-5-11)12-6-7-14(20)18(17-12)9-13(19)16-8-15(21)22/h2-7H,8-9H2,1H3,(H,16,19)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXYNCNUSOCAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Key Features :
- The glycine moiety introduces hydrogen-bonding capacity, which may influence receptor interactions or solubility.
The following table compares structural, synthetic, and pharmacological properties of N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine with analogous compounds:
Structural and Functional Insights :
Substituent Effects: 4-Methoxyphenyl vs. Glycine vs. Leucine Ester: Glycine’s small size and zwitterionic nature improve aqueous solubility, whereas leucine esters (e.g., Y041-4996) increase lipophilicity, favoring passive diffusion across biological membranes .
Synthetic Efficiency: Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a) achieves near-quantitative yields (99.9%) under basic conditions, suggesting robustness in forming acetylated pyridazinones .
Dual 4-methoxyphenyl groups in the ethylamide derivative (MW: 393.44 g/mol) may enhance selectivity for receptors with extended binding pockets .
Biological Activity
N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a pyridazine core substituted with a methoxyphenyl group and an acetylated glycine moiety. Its molecular formula is with a molecular weight of approximately 288.32 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets, including phosphodiesterases (PDEs). In particular, derivatives of pyridazinones have been shown to selectively inhibit PDE4, an enzyme implicated in inflammatory responses and other pathological conditions .
Anticancer Potential
Recent studies have explored the anticancer properties of related compounds. For instance, derivatives that inhibit PDE4 have demonstrated efficacy in preclinical models of cancer by reducing tumor growth and promoting apoptosis in cancer cells. The inhibition of cAMP degradation by these compounds can lead to enhanced signaling pathways that favor tumor suppression .
Metabolic Effects
N-acetylglycine, a related compound, has been highlighted for its role in metabolism. It has been associated with obesity resistance in diet-induced obese mice, suggesting that it may influence metabolic pathways and body weight regulation through mechanisms involving energy expenditure and fat distribution .
Case Studies
-
In Vivo Studies on Obesity :
A systematic metabolomic study identified N-acetylglycine as a significant metabolite associated with reduced body fat in mice. The treatment groups receiving acetylglycine showed significant reductions in body weight and abdominal fat compared to control groups (p-values < 0.01) . -
Toxicology Assessment :
Toxicological studies on N-acetylglycine have indicated no genotoxicity or acute toxicity at high doses (2000 mg/kg) in animal models, supporting its safety profile for potential therapeutic use .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight (g/mol) | PDE4 Inhibition | Toxicity Level |
|---|---|---|---|
| This compound | 288.32 | Yes | Low |
| N-acetylglycine | 118.09 | No | Very Low |
| Pyridazinone Derivative A | 350.45 | Yes | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
